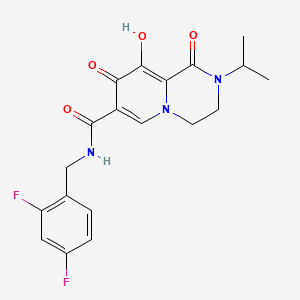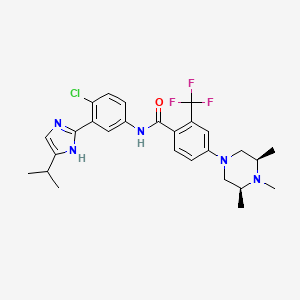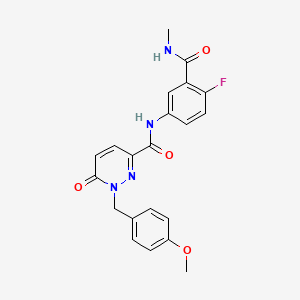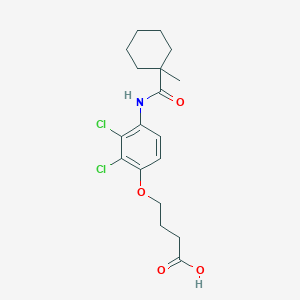
Fenhexamid-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenhexamid-butyric acid is a compound derived from fenhexamid, a fungicide known for its effectiveness against a variety of fungal pathogens. Fenhexamid itself is an inhibitor of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity . This compound is designed to produce monoclonal antibodies, making it valuable in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fenhexamid-butyric acid involves the modification of fenhexamid. Fenhexamid is synthesized through a series of chemical reactions starting from 2,3-dichloro-4-hydroxyaniline, which undergoes cyclization and subsequent reactions to form the final product
Industrial Production Methods
Industrial production of butyric acid, a component of this compound, can be achieved through fermentation processes using bacterial strains such as Clostridium tyrobutyricum. These processes involve the fermentation of glucose or other sugars to produce butyric acid . The integration of this butyric acid into the fenhexamid structure would follow standard chemical synthesis protocols.
化学反応の分析
Types of Reactions
Fenhexamid-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
科学的研究の応用
Fenhexamid-butyric acid has several scientific research applications, including:
Chemistry: Used as a hapten to produce monoclonal antibodies.
Biology: Employed in studies involving fungal pathogens and their resistance mechanisms.
Medicine: Potential use in developing diagnostic tools and treatments for fungal infections.
Industry: Utilized in the agricultural sector as a fungicide to protect crops from fungal diseases.
作用機序
Fenhexamid-butyric acid exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular target of fenhexamid is the sterol 3-ketoreductase enzyme, which is involved in the C4-demethylation of ergosterol .
類似化合物との比較
Similar Compounds
Fenhexamid: The parent compound, primarily used as a fungicide.
Hydroxyanilides: A class of compounds to which fenhexamid belongs, known for their antifungal properties.
4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones: Compounds with similar antifungal activities.
Uniqueness
Fenhexamid-butyric acid is unique due to its dual functionality as both a fungicide and a hapten for monoclonal antibody production . This makes it valuable in both agricultural and biomedical research applications.
特性
分子式 |
C18H23Cl2NO4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23) |
InChIキー |
XDHAUMYQFDCMGK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
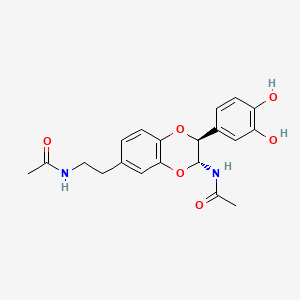

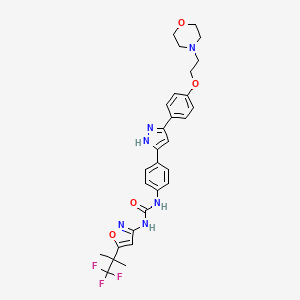

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
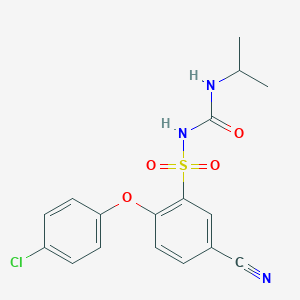
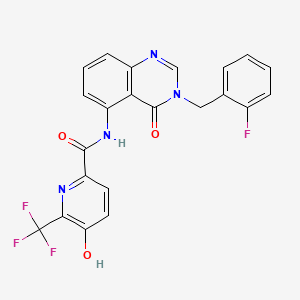
![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
